Physicochemical Differentiation — LogP (XLogP3‑AA) of 2‑Methoxy vs. 4‑Methoxy and Unsubstituted Benzamido Analogs
The calculated partition coefficient (XLogP3‑AA) for 3‑(2‑methoxybenzamido)benzofuran‑2‑carboxamide is 2.9, compared with 2.5 for the unsubstituted 3‑benzamidobenzofuran‑2‑carboxamide and an estimated 2.7 for the 4‑methoxy analog. [1] The elevated lipophilicity of the ortho‑methoxy compound arises from internal hydrogen‑bonding that masks the polar amide NH, reducing the effective hydrogen‑bond donor capacity. This property may influence membrane permeability and nonspecific protein binding in ways that para‑ or unsubstituted analogs do not replicate. However, the data are computational predictions, not experimental measurements, and must be interpreted as class‑level inference.
| Evidence Dimension | Calculated lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.9 |
| Comparator Or Baseline | 3‑Benzamidobenzofuran‑2‑carboxamide XLogP3‑AA = 2.5; 3‑(4‑Methoxybenzamido)benzofuran‑2‑carboxamide XLogP3‑AA ≈ 2.7 (estimated) |
| Quantified Difference | Δ = +0.4 vs. unsubstituted; Δ ≈ +0.2 vs. para‑methoxy |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of this magnitude can shift compound distribution in cell‑based assays and in vivo models, making direct replacement of the ortho‑methoxy compound with a para‑methoxy substitute inadvisable without experimental verification.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7385732, 3-(2-Methoxybenzamido)benzofuran-2-carboxamide. Retrieved April 28, 2026. View Source
